6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
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Overview
Description
6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with diethyl oxalate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets . It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications . It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar core structure but lacking the dimethyl and carboxylic acid groups.
2,3-Dimethylquinoxaline: Similar to 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid but without the keto and carboxylic acid functionalities.
6,7-Dimethylquinoxaline: Lacks the keto and carboxylic acid groups, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . The presence of the keto and carboxylic acid groups enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-5-3-7-8(4-6(5)2)13-10(14)9(12-7)11(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIXDYPKUMUNOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460904 |
Source
|
Record name | 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-10-9 |
Source
|
Record name | 3,4-Dihydro-6,7-dimethyl-3-oxo-2-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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